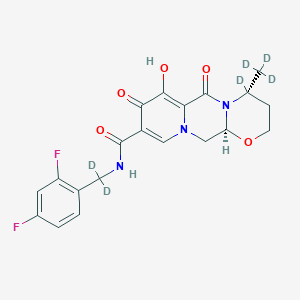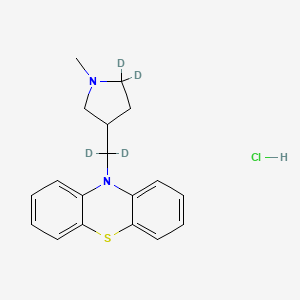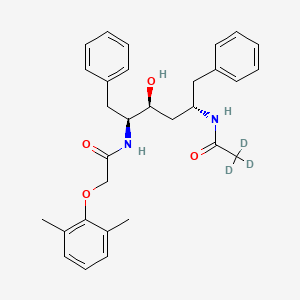
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is a derivative of Lopinavir, an antiretroviral medication used in the treatment of HIV/AIDS. This compound is specifically modified to enhance its pharmacokinetic properties and stability. It is often used in research settings to study the efficacy and mechanisms of antiretroviral drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves multiple steps, starting from the basic structure of Lopinavir. The process typically includes the removal of the L-valinyl group and the subsequent acetylation at the N2 position. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the compound meets the required standards for research and potential therapeutic use.
化学反応の分析
Types of Reactions
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can lead to the formation of different derivatives with varying pharmacological properties.
Substitution: This reaction can introduce new functional groups, enhancing or diminishing the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential therapeutic benefits and pharmacokinetic properties.
科学的研究の応用
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of antiretroviral compounds.
Biology: Employed in cellular and molecular biology research to understand the mechanisms of HIV inhibition.
Medicine: Investigated for its potential use in developing new antiretroviral therapies with improved efficacy and reduced side effects.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drug formulations.
作用機序
The mechanism of action of N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 involves the inhibition of the HIV protease enzyme, which is crucial for the maturation of the virus. By binding to the active site of the enzyme, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This action is mediated through specific molecular interactions and pathways that are currently under extensive research.
類似化合物との比較
Similar Compounds
Lopinavir: The parent compound, widely used in antiretroviral therapy.
Ritonavir: Another protease inhibitor often used in combination with Lopinavir to enhance its efficacy.
Atazanavir: A similar protease inhibitor with different pharmacokinetic properties.
Uniqueness
N2-Des(L-valinyl) N2-acetyl Lopinavir-d3 is unique due to its specific modifications, which enhance its stability and pharmacokinetic profile. These modifications make it a valuable compound for research and potential therapeutic applications, offering advantages over other similar compounds in terms of efficacy and safety.
特性
分子式 |
C30H36N2O4 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]acetamide |
InChI |
InChI=1S/C30H36N2O4/c1-21-11-10-12-22(2)30(21)36-20-29(35)32-27(18-25-15-8-5-9-16-25)28(34)19-26(31-23(3)33)17-24-13-6-4-7-14-24/h4-16,26-28,34H,17-20H2,1-3H3,(H,31,33)(H,32,35)/t26-,27-,28-/m0/s1/i3D3 |
InChIキー |
HDNHHDQVEXYDGF-OQNKSDRBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)
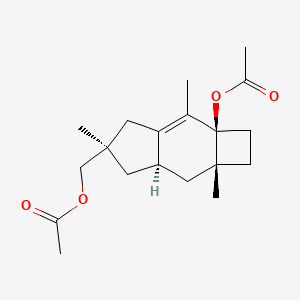
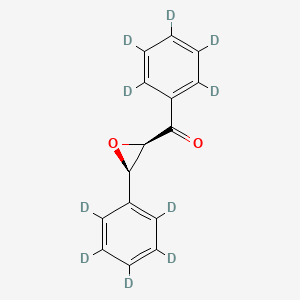
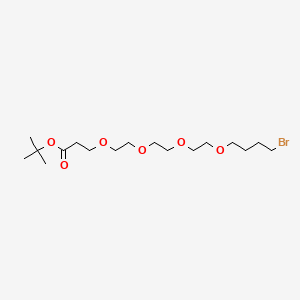
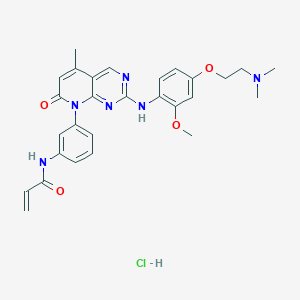

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
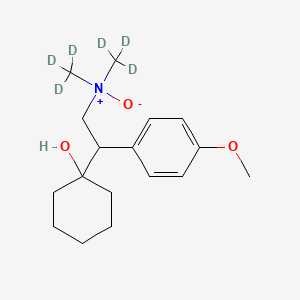
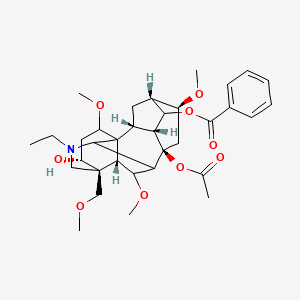
![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
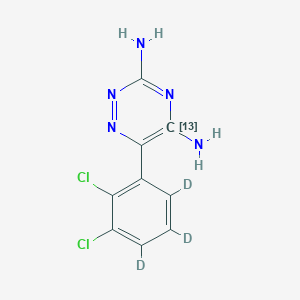
![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
